molecular formula C8H18N2O B1286179 C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine CAS No. 910443-61-7

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine

Cat. No.: B1286179
CAS No.: 910443-61-7
M. Wt: 158.24 g/mol
InChI Key: SVWDIDWSZJLAMB-UHFFFAOYSA-N
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Description

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is a chemical compound with the molecular formula C8H18N2O It is characterized by the presence of a pyrrolidine ring substituted with a methoxyethyl group and a methanamine group

Scientific Research Applications

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Biochemical Analysis

Biochemical Properties

1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain aminotransferases, which are enzymes that catalyze the transfer of amino groups. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release by affecting the activity of neurotransmitter transporters. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, by binding to its active site. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade when exposed to high temperatures or light. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .

Metabolic Pathways

1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine within cells and tissues involve specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy production. Additionally, its presence in the nucleus can impact gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine typically involves the reaction of pyrrolidine derivatives with methoxyethyl halides under controlled conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
  • 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
  • (1-Methylpyrrolidin-3-yl)methanamine

Comparison: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity due to the presence of the methoxyethyl group. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDIDWSZJLAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589602
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-61-7
Record name 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine
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